4-Hydroxy-8-methoxyquinolin-2(1H)-one

Description

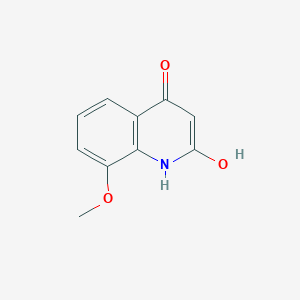

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-8-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(12)5-9(13)11-10(6)8/h2-5H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLMYMBTHPUUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10715835 | |

| Record name | 4-Hydroxy-8-methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7224-68-2 | |

| Record name | 4-Hydroxy-8-methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-8-methoxyquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-8-methoxyquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone family. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various natural products and synthetic molecules exhibiting a wide range of biological activities.[1] The unique arrangement of a hydroxyl group, a methoxy group, and a lactam function within the quinoline ring system imparts distinct chemical properties that are crucial for its interaction with biological targets. This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential biological significance of this compound.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in research and development.

| Property | Value | Reference |

| IUPAC Name | 4-Hydroxy-8-methoxy-1H-quinolin-2-one | |

| Synonyms | 8-Methoxyquinoline-2,4-diol, 2,4-dihydroxy-8-methoxyquinoline | [2] |

| CAS Number | 7224-68-2 | [1][2] |

| Molecular Formula | C₁₀H₉NO₃ | [1][2] |

| Molecular Weight | 191.18 g/mol | [2] |

| Appearance | Light yellow to orange solid | [1] |

| Melting Point | 245-248 °C | [2] |

| Boiling Point | 466.9 ± 40.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Low solubility in water, soluble in organic solvents such as ethanol. | [2] |

| pKa (Acidity Coefficient) | 4.50 ± 1.00 (Predicted) | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Spectroscopic Data

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons, a methoxy group singlet, an exchangeable hydroxyl proton, and an N-H proton. |

| ¹³C NMR | Resonances for aromatic carbons, a carbonyl carbon, carbons attached to oxygen (hydroxyl and methoxy), and the methoxy carbon. |

| IR (Infrared) | Characteristic absorption bands for O-H stretching (hydroxyl), N-H stretching (amide), C=O stretching (amide), C-O stretching (methoxy and phenol), and aromatic C-H and C=C stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Experimental Protocols

Synthesis of Quinolone Derivatives

The synthesis of 4-hydroxy-2-quinolone analogues can be achieved through various methods. A common approach involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by cyclization. While a specific protocol for the title compound is not detailed in the provided results, a representative procedure for a similar compound, 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, is described and can be adapted.[3] Another general and environmentally friendly method involves the microwave-assisted condensation of β-enaminones with diethyl malonate catalyzed by bismuth(III) chloride.[4]

Representative Protocol (adapted from similar syntheses):

-

Reaction Setup: A mixture of 2-methoxyaniline and diethyl malonate is heated.

-

Thermal Condensation: The reaction mixture is heated at elevated temperatures (e.g., 220-270 °C) for several hours to facilitate the condensation and cyclization, with the distillation of ethanol as a byproduct.[3]

-

Work-up: The hot reaction mixture is carefully poured into a suitable solvent like toluene. After cooling, the precipitate is collected.

-

Purification: The crude product is dissolved in an aqueous base (e.g., sodium hydroxide solution) and washed with an organic solvent. The aqueous phase is then acidified (e.g., with hydrochloric acid) to precipitate the purified product.

-

Final Product: The solid is filtered, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/acetone) can be performed for further purification.[2][3]

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound and related quinolinone derivatives are reported to possess significant biological activities, including antioxidant, antibacterial, and antiviral properties, making them valuable lead compounds in drug discovery.[2]

Antioxidant Activity

The antioxidant properties of hydroxyquinoline derivatives are attributed to their ability to scavenge free radicals and chelate metal ions.[5][6] The hydroxyl group on the quinoline ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. Furthermore, the bidentate nature of the 8-hydroxyquinoline scaffold allows for the chelation of transition metal ions like iron and copper, which can otherwise catalyze the formation of ROS via the Fenton reaction.[6][7]

Caption: Dual antioxidant mechanism of this compound.

Antibacterial Activity

The antibacterial effects of quinolone derivatives are well-documented. For many quinolone-based antibiotics, a primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death. Additionally, some 8-hydroxyquinoline derivatives have been shown to disrupt the bacterial cell membrane and chelate essential metal ions required for bacterial survival and enzymatic function.[7][8][9][10][11][12]

Caption: Proposed antibacterial mechanisms for quinolinone derivatives.

Conclusion

This compound is a compound with a rich chemical profile that underpins its significant potential in various scientific domains, particularly in drug discovery. Its distinct physicochemical properties, coupled with its demonstrated antioxidant and antibacterial potential, make it an attractive scaffold for the development of new therapeutic agents. This guide has provided a foundational understanding of its core properties and biological rationale, offering a valuable resource for researchers and scientists working with this promising class of molecules. Further investigation into the specific molecular targets and pathways will undoubtedly unveil new applications for this compound and its derivatives.

References

- 1. This compound [myskinrecipes.com]

- 2. biosynce.com [biosynce.com]

- 3. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. autechindustry.com [autechindustry.com]

- 6. mdpi.com [mdpi.com]

- 7. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxy-8-methoxyquinolin-2(1H)-one CAS number 7224-68-2

An In-depth Technical Guide to 4-Hydroxy-8-methoxyquinolin-2(1H)-one (CAS 7224-68-2)

Disclaimer: Detailed experimental data, including specific synthesis protocols, spectral analyses, and biological assay results for this compound (CAS 7224-68-2), are limited in publicly available scientific literature. This guide provides a comprehensive overview of the compound based on available data, supplemented with information from closely related analogs and the broader class of 4-hydroxy-2-quinolones to offer insights into its expected properties and biological activities.

Chemical and Physical Properties

This compound is a heterocyclic organic compound belonging to the quinolinone family. It is characterized by a quinoline core structure with a hydroxyl group at position 4, a methoxy group at position 8, and a carbonyl group at position 2. This compound is of interest to researchers in the fields of medicinal chemistry and drug development due to the diverse biological activities associated with the 4-hydroxy-2-quinolone scaffold.

| Property | Value |

| CAS Number | 7224-68-2 |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol |

| Appearance | Light yellow to orange solid |

| Melting Point | 245-248 °C |

| Boiling Point | 356.7 °C at 760 mmHg |

| Purity | >97% (as commercially available) |

| Synonyms | 4-hydroxy-8-methoxy-2(1H)-quinolinone, 8-Methoxy-2,4-quinolinediol |

Synthesis

Representative Experimental Protocol: Synthesis of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one

This protocol is adapted from the synthesis of a C3-ethyl substituted analog and is presented as a likely pathway for the synthesis of the title compound, which would involve the use of diethyl malonate instead of diethyl ethylmalonate.

Materials:

-

o-Anisidine

-

Diethyl ethylmalonate

-

Toluene

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

A mixture of o-anisidine and a slight excess of diethyl ethylmalonate is heated.

-

The reaction mixture is heated at 220-230 °C for 1 hour, then the temperature is increased to 260-270 °C for 6 hours, or until the distillation of ethanol ceases.

-

The hot reaction mixture is carefully poured into toluene and allowed to cool, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration.

-

The crude product is dissolved in an aqueous solution of sodium hydroxide and filtered.

-

The filtrate is washed with toluene to remove any unreacted starting materials.

-

The aqueous phase is then acidified with hydrochloric acid, causing the product to precipitate.

-

The precipitate is collected by filtration, washed with water, and air-dried.

-

The final product is purified by recrystallization from a suitable solvent such as ethanol.

Spectral Data

Specific spectral data for this compound is not publicly available. However, based on its structure and data from related compounds, the following spectral characteristics can be anticipated.

Expected ¹H NMR Spectral Data

-

Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the quinoline ring system. The methoxy group at C8 and the hydroxyl group at C4 will influence the chemical shifts of the adjacent protons.

-

Methoxy Protons: A singlet around δ 3.8-4.0 ppm corresponding to the three protons of the methoxy group.

-

NH Proton: A broad singlet at lower field (δ > 10 ppm) for the amide proton at N1.

-

OH Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, for the hydroxyl group at C4.

Expected ¹³C NMR Spectral Data

-

Carbonyl Carbon: A signal in the downfield region (δ 160-180 ppm) for the C2 carbonyl carbon.

-

Aromatic Carbons: Signals in the aromatic region (δ 100-150 ppm) for the carbons of the quinoline ring.

-

Methoxy Carbon: A signal around δ 55-60 ppm for the carbon of the methoxy group.

Expected IR Spectral Data

-

O-H and N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

-

C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ for the carbonyl group at C2.

-

C=C and C-N Stretching: Bands in the region of 1400-1600 cm⁻¹ for the aromatic C=C and C-N stretching vibrations.

-

C-O Stretching: Bands in the region of 1000-1300 cm⁻¹ for the C-O stretching of the methoxy and hydroxyl groups.

The Elucidation of 4-Hydroxy-8-methoxyquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-8-methoxyquinolin-2(1H)-one, with the chemical formula C₁₀H₉NO₃ and CAS number 7224-68-2, is a heterocyclic organic compound.[1][2] Quinolinone derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, antifungal, and antioxidant properties.[1] This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound, serving as a valuable resource for researchers in the field. The structural confirmation of this compound is paramount for its application in pharmaceutical research and development.

Molecular Structure and Properties

The fundamental structure of the target compound consists of a quinolinone core, characterized by a fused bicyclic system of a benzene ring and a pyridinone ring. The substituents include a hydroxyl group at the 4-position, a methoxy group at the 8-position, and a ketone group at the 2-position of the quinoline ring. The presence of these functional groups dictates the compound's chemical reactivity and its potential biological interactions.

Key Molecular Properties:

-

Molecular Formula: C₁₀H₉NO₃

-

Molecular Weight: 191.18 g/mol [2]

-

Appearance: Typically a light yellow to orange solid[2]

Spectroscopic Data for Structure Confirmation

The definitive identification of this compound relies on a combination of modern spectroscopic techniques. While publicly available raw spectral data is limited, the following sections outline the expected data and their interpretation based on the known structure and data from analogous compounds. Chemical suppliers confirm that the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra conform to the expected structure.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | singlet | 1H | N-H (amide) |

| ~9.0 - 10.0 | singlet | 1H | O-H (hydroxyl) |

| ~7.0 - 7.8 | multiplet | 3H | Aromatic C-H |

| ~5.9 - 6.2 | singlet | 1H | C₃-H |

| ~3.9 | singlet | 3H | O-CH₃ (methoxy) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C=O (amide) |

| ~140 - 150 | C₄-OH |

| ~145 - 155 | C₈-OCH₃ |

| ~110 - 140 | Aromatic C |

| ~100 - 105 | C₃ |

| ~56 | O-CH₃ (methoxy) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 191.0582 | [M]⁺, Molecular ion peak (calculated for C₁₀H₉NO₃) |

| 176 | [M - CH₃]⁺, Loss of a methyl radical |

| 163 | [M - CO]⁺, Loss of carbon monoxide |

| 148 | [M - CO - CH₃]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200 - 3400 | Broad | O-H stretch (hydroxyl) |

| 3100 - 3300 | Medium | N-H stretch (amide) |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950, ~2850 | Weak | Aliphatic C-H stretch (methoxy) |

| ~1650 | Strong | C=O stretch (amide) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data necessary for the structure elucidation of this compound.

Synthesis

A potential synthetic route for this compound can be adapted from the synthesis of its 3-ethyl derivative.[3] The general approach involves the thermal condensation of an appropriately substituted aniline with a malonic acid derivative.

Protocol for the Synthesis of this compound (Hypothetical):

-

A mixture of 2-amino-3-methoxyaniline and diethyl malonate is heated at a high temperature (e.g., 200-250 °C) for several hours.

-

The reaction mixture is cooled and the resulting solid is collected.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to determine the exact mass of the molecular ion.

-

Infrared Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or as a thin film.

Structure Elucidation Workflow

The logical process for elucidating the structure of this compound is outlined in the following diagram.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are a subject for further biological research, the general mechanism of action for many quinolinone derivatives involves the inhibition of bacterial DNA gyrase or topoisomerase IV. The following diagram illustrates a hypothetical signaling pathway based on this common mechanism for antibacterial agents.

The structural elucidation of this compound is a critical step in harnessing its potential for drug discovery and development. This guide has provided a framework for understanding the key spectroscopic data and experimental protocols involved in this process. Further research to obtain and publish detailed, publicly accessible spectroscopic data for this compound is highly encouraged to facilitate its broader scientific investigation and application.

References

Biological Activity of 4-Hydroxy-8-methoxyquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolinone scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, 4-Hydroxy-8-methoxyquinolin-2(1H)-one is a molecule of interest, possessing potential antioxidant, antibacterial, antiviral, and anticancer properties.[1] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on its synthesis, proposed mechanisms of action, and the experimental protocols required for its evaluation. While specific quantitative data for this compound is limited in publicly available literature, this guide presents data from closely related analogs to provide a valuable framework for future research and development.

Synthesis

The synthesis of this compound can be achieved through a thermal condensation reaction. A common method involves the reaction of an appropriately substituted aniline with a malonic acid derivative. For instance, a plausible synthetic route for a similar compound, 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, involves the thermal condensation of o-anisidine with diethyl ethylmalonate.[2]

A generalized synthetic scheme for this compound is proposed below:

Experimental Protocol: Synthesis of a this compound Analog

The following protocol is adapted from the synthesis of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one and can be modified for the synthesis of the title compound by using diethyl malonate instead of diethyl ethylmalonate.[2]

-

Reaction Setup: A mixture of o-anisidine (100 mmol) and diethyl malonate (105 mmol) is heated in a reaction vessel fitted with a distillation apparatus.

-

Heating: The reaction mixture is heated on a metal bath at 220–230 °C for 1 hour, then the temperature is increased to 260–270 °C for 6 hours, or until the distillation of ethanol ceases.

-

Work-up: The hot reaction mixture is cautiously poured into toluene. After cooling, the precipitate is collected by filtration.

-

Purification: The crude product is dissolved in 0.5 M aqueous sodium hydroxide solution and filtered. The filtrate is washed with toluene. The aqueous phase is then acidified with 10% hydrochloric acid. The resulting precipitate is collected, washed with water, air-dried, and recrystallized from a suitable solvent like ethanol.

Biological Activities and Quantitative Data

Table 1: Antiproliferative Activity of Representative Quinolinone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 11 (8-OH derivative) | HCT-116 (Colon) | 0.07 | - | - |

| MCF7 (Breast) | <0.01 | - | - | |

| MDA-MB-435 (Breast) | <0.01 | - | - | |

| Compound 15 (Quinoxaline-2(1H)-one derivative) | HepG-2 (Liver) | 5.30 | Doxorubicin | - |

| MCF-7 (Breast) | 2.20 | Sorafenib | 1.27 | |

| HCT-116 (Colon) | 5.50 | - | - | |

| Compound 5a (Quinolin-2(1H)-one derivative) | MCF-7 (Breast) | 0.034 | Erlotinib | 0.040 |

Table 2: Antioxidant Activity of a Quinolinone-Triazole Hybrid

| Compound ID | Assay | Activity | Reference Compound | Activity |

| Compound 3h | DPPH Radical Scavenging | 73.5% at 10 µM | Trolox | 77.6% at 10 µM |

Experimental Protocols for Biological Evaluation

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a series of dilutions) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[8][9][10]

Protocol:

-

Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of this compound in a suitable solvent. Ascorbic acid can be used as a positive control.

-

Reaction: In a 96-well plate or cuvettes, mix a defined volume of the test compound solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, related quinolinone derivatives have been shown to exert their biological effects through various mechanisms. For instance, some quinolinone compounds exhibit anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[11] Others have shown anticancer activity by targeting receptor tyrosine kinases like EGFR and HER-2.[4] Given its antioxidant properties, it is also plausible that this compound could modulate pathways sensitive to reactive oxygen species (ROS).[12][13]

Experimental Protocol: Western Blot Analysis

Western blotting can be used to investigate the effect of this compound on the protein expression levels and phosphorylation status of key signaling molecules.[14]

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of NF-κB p65, IκBα, ERK, JNK, p38).

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its potential antioxidant, anti-inflammatory, and anticancer activities warrant further investigation. This technical guide provides a foundational framework of synthetic and experimental protocols to facilitate future research into the precise mechanisms of action and therapeutic potential of this and related quinolinone derivatives. The provided methodologies for assessing biological activity and exploring underlying signaling pathways will be instrumental in advancing our understanding of this important class of compounds.

References

- 1. biosynce.com [biosynce.com]

- 2. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 5. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchhub.com [researchhub.com]

- 8. researchgate.net [researchgate.net]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. DPPH Radical Scavenging Assay | Encyclopedia MDPI [encyclopedia.pub]

- 11. mdpi.com [mdpi.com]

- 12. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 4-Hydroxy-8-methoxyquinolin-2(1H)-one and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. 4-Hydroxy-8-methoxyquinolin-2(1H)-one is a member of this class with reported antioxidant, antibacterial, and antiviral properties.[1] While specific in-depth mechanistic studies on this particular molecule are not extensively available in peer-reviewed literature, this guide synthesizes the known biological activities of the broader 4-hydroxyquinolin-2(1H)-one class to infer its probable mechanisms of action. This document provides a comprehensive overview of potential molecular targets, details relevant experimental protocols for investigation, and presents quantitative data from studies on closely related analogues.

Introduction to the 4-Hydroxyquinolin-2(1H)-one Scaffold

The 4-hydroxyquinolin-2(1H)-one core is a versatile pharmacophore found in numerous natural products and synthetic compounds with significant therapeutic potential. The diverse biological activities associated with this scaffold, including anticancer, anti-inflammatory, and antimicrobial effects, have made it an attractive starting point for drug discovery programs. The mechanism of action for these compounds is often multi-targeted, with specific activities being highly dependent on the substitution pattern of the quinolinone ring system.

Potential Mechanisms of Action and Molecular Targets

Based on studies of structurally related 4-hydroxyquinolin-2(1H)-one derivatives, the following mechanisms of action are plausible for this compound.

Enzyme Inhibition

Several 4-hydroxyquinolin-2-one derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is a key driver of cell proliferation and survival. Derivatives of the quinolinone scaffold have been shown to act as EGFR inhibitors. The general mechanism involves competitive binding to the ATP-binding site of the kinase domain, which prevents autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

Caption: EGFR Signaling Pathway and Point of Inhibition.

-

Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is another critical signaling cascade in cancer. Certain quinoline and quinazoline derivatives have demonstrated potent inhibitory activity against PI3K isoforms, particularly PI3Kα. These inhibitors typically function by competing with ATP in the kinase domain of the p110 catalytic subunit of PI3K.

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Certain furoquinolinone derivatives have been shown to inhibit topoisomerase II.[2] These compounds can stabilize the transient DNA-topoisomerase cleavage complex, leading to DNA strand breaks and ultimately apoptosis. This mechanism is a hallmark of several established anticancer drugs.

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes and other lipid mediators of inflammation. Inhibition of LOX is a therapeutic strategy for inflammatory diseases. Several 4-hydroxy-2-quinolinone derivatives have demonstrated inhibitory activity against soybean lipoxygenase, which is often used as a model for human 5-LOX.[3][4]

Antimicrobial and Antifungal Activity

The quinolone scaffold is famous for its antibacterial properties, with fluoroquinolones being a major class of antibiotics. The primary mechanism for these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5][6] It is plausible that this compound shares this mechanism. The antifungal activity observed for some derivatives may also stem from the inhibition of essential fungal enzymes or disruption of membrane integrity.

Herbicidal Activity (Photosystem II Inhibition)

Some ring-substituted 4-hydroxy-1H-quinolin-2-ones have been found to inhibit photosynthetic electron transport in spinach chloroplasts.[7] The target is likely Photosystem II (PS II), where the compounds may compete with plastoquinone at the QB binding site, thereby blocking the electron flow required for photosynthesis.

Quantitative Data for 4-Hydroxyquinolin-2(1H)-one Analogues

The following tables summarize the reported in vitro activities for various derivatives of the 4-hydroxyquinolin-2(1H)-one scaffold. No specific quantitative data for this compound was found in the reviewed literature.

Table 1: Kinase Inhibitory Activity of Quinolinone Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 4-Acrylamido-quinolines | PI3Kα | 0.50 - 2.03 | [8] |

| Quinazoline-2-indolinones | PI3Kα | 9.11 | [9] |

| Naphthalene-bis-triazole-bis-quinolin-2(1H)-ones | EGFR | 64 - 97 | [10] |

| Quinoxalinone Derivatives | EGFR (L858R/T790M/C797S) | 3.04 - 10.50 | [11] |

Table 2: Lipoxygenase (LOX) Inhibitory Activity of Quinolinone Derivatives

| Compound Class | IC50 (µM) | Reference |

| Quinolinone-pyrazoline hybrid (9b) | 10 | [4] |

| Quinolinone carboxamide (3g) | 27.5 | [10] |

| Quinolinone hybrid with acetylated ferulic acid (11e) | 52 | [10] |

Table 3: Antiproliferative Activity of Quinolinone Derivatives

| Compound Class | Cell Line | GI50 (nM) | Reference |

| Naphthalene-bis-triazole-bis-quinolin-2(1H)-ones | Various Cancer Cells | 34 - 134 | [10] |

| Pyrazolo[4,3-f]quinolines | Various Cancer Cells | < 8000 | [12] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This assay measures the ability of a compound to inhibit EGFR kinase activity.

-

Materials: Recombinant human EGFR kinase, LanthaScreen™ Eu-anti-GST Antibody, GST-tagged Kinase TR-FRET Dilution Buffer, ATP, test compound (dissolved in DMSO), 384-well microplates.

-

Procedure:

-

Prepare a 2X solution of EGFR kinase in TR-FRET Dilution Buffer.

-

Serially dilute the test compound in DMSO and then in TR-FRET Dilution Buffer to create a 4X compound solution.

-

Add 2.5 µL of the 4X compound solution to the wells of a 384-well plate.

-

Add 2.5 µL of the 2X EGFR kinase solution to each well.

-

Incubate at room temperature for 15 minutes.

-

Prepare a 2X solution of the Eu-anti-GST antibody and a suitable tracer in TR-FRET Dilution Buffer.

-

Add 5 µL of the 2X antibody/tracer solution to each well to initiate the kinase reaction.

-

Incubate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible microplate reader.

-

Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value by plotting inhibition versus log of the inhibitor concentration.

-

Caption: Experimental Workflow for EGFR Kinase Inhibition Assay.

Soybean Lipoxygenase (LOX) Inhibition Assay

This spectrophotometric assay determines the inhibitory effect of a compound on lipoxygenase activity.

-

Materials: Soybean lipoxygenase, linoleic acid (substrate), 0.1 M phosphate buffer (pH 8.0) or 0.2 M borate buffer (pH 9.0), test compound, spectrophotometer.[13][14]

-

Procedure:

-

Prepare a solution of the test compound at various concentrations.

-

In a cuvette, mix the test compound solution with the lipoxygenase solution in the buffer.

-

Initiate the reaction by adding the linoleic acid substrate solution.

-

Monitor the increase in absorbance at 234 nm for a defined period (e.g., 6 minutes), which corresponds to the formation of hydroperoxides.[13]

-

Use a reaction mixture without the inhibitor as a control. Quercetin can be used as a standard inhibitor.[13]

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Broth Microdilution Antifungal Susceptibility Assay

This method determines the minimum inhibitory concentration (MIC) of a compound against fungal strains.[2][15]

-

Materials: 96-well microtiter plates, fungal culture, appropriate broth medium (e.g., RPMI 1640), test compound, positive control antifungal (e.g., fluconazole).

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the compound in the 96-well plate using the broth medium to achieve a range of final concentrations.

-

Prepare a standardized fungal inoculum suspension as per CLSI guidelines (e.g., M27-A3).

-

Inoculate each well (except for sterility controls) with the fungal suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

-

Photosystem II (PS II) Inhibition Assay

This assay measures the inhibition of photosynthetic electron transport in isolated chloroplasts.

-

Materials: Fresh spinach leaves, isolation buffer (e.g., containing sucrose, NaCl, and a buffer like phosphate or Tris-HCl), centrifuge, spectrophotometer, an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).[16]

-

Procedure:

-

Isolate intact chloroplasts from spinach leaves by homogenization and differential centrifugation. Keep all materials and solutions ice-cold.

-

Resuspend the final chloroplast pellet in a small volume of isolation buffer.

-

Prepare a reaction mixture in a cuvette containing buffer, water, and the test compound at various concentrations.

-

Add a small aliquot of the chloroplast suspension to the cuvette.

-

Add DCPIP to the mixture. The oxidized form of DCPIP is blue.

-

Expose the cuvette to a light source to initiate photosynthesis.

-

Monitor the decrease in absorbance at 600 nm as the blue DCPIP is reduced by the electrons from PS II, becoming colorless.[16]

-

Calculate the rate of DCPIP reduction and determine the IC50 of the test compound for inhibition of this process.

-

Conclusion

While this compound is known for its general antioxidant and antimicrobial properties, specific details regarding its molecular mechanism of action remain to be elucidated. However, the extensive research on the 4-hydroxyquinolin-2(1H)-one scaffold provides a strong foundation for predicting its likely biological targets. These include protein kinases such as EGFR and PI3K, DNA topoisomerases, and inflammatory enzymes like lipoxygenase. The experimental protocols detailed in this guide offer a clear path for researchers to investigate these potential mechanisms, determine specific molecular interactions, and quantify the biological activity of this and other related compounds. Further research is warranted to fully characterize the pharmacological profile of this compound and unlock its therapeutic potential.

References

- 1. biosynce.com [biosynce.com]

- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]

- 4. Novel quinolinone-pyrazoline hybrids: synthesis and evaluation of antioxidant and lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. amherst.edu [amherst.edu]

The Quest for Quinolinone Alkaloids: A Technical Guide to Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone and its related scaffolds, such as quinazolinone, represent a critical class of nitrogen-containing heterocyclic compounds that are foundational to numerous natural products and pharmacologically active molecules.[1][2] Found in various plants, fungi, and bacteria, these compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties.[1][2] The therapeutic potential of this structural class is underscored by the number of quinoline-based drugs approved by the FDA, such as the anticancer agents bosutinib and lenvatinib, and the antimalarial drug chloroquine.[2]

The potent bioactivity of quinolinone derivatives has spurred significant research into the discovery of novel analogues from both natural and synthetic sources.[1][2] Natural product discovery campaigns continue to identify new quinolinone alkaloids from sources like endophytic fungi, which are microorganisms living within plant tissues.[1][2] This technical guide offers an in-depth overview of the core processes involved in the discovery and isolation of novel quinolinone compounds from natural sources, providing detailed experimental protocols, summarizing quantitative bioactivity data, and visualizing key workflows and mechanisms of action.

Discovery and Isolation: A Generalized Workflow

The journey from a natural source, such as a plant or fungus, to a purified, characterized novel compound follows a well-established, multi-step process. The primary goal is to extract all secondary metabolites and then systematically separate and purify them until individual compounds are isolated.[1]

Diagram 1: General Workflow for the Isolation of Quinolinone Alkaloids

Caption: A generalized workflow for the isolation of quinolinone alkaloids from natural sources.

Experimental Protocols: From Fungal Culture to Pure Compound

The following protocols provide a detailed methodology for the isolation of quinolinone alkaloids from endophytic fungi, a prolific source of these compounds.[3][4]

Fungal Fermentation and Extraction

Objective: To cultivate the endophytic fungus and extract the secondary metabolites, including quinolinone alkaloids.

Protocol:

-

Fungal Culture: The endophytic fungus (e.g., Penicillium or Aspergillus species) is cultured on a suitable medium, such as autoclaved rice medium. The culture is incubated in stationary phase at 28°C for 30-40 days.[5]

-

Extraction: The fermented rice medium is extracted multiple times with an organic solvent, typically ethyl acetate or methanol, at room temperature.[6] The mixture is often subjected to ultrasonication to enhance extraction efficiency.[6]

-

Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield the crude extract.[1]

Fractionation of the Crude Extract

Objective: To separate the crude extract into fractions of varying polarity to simplify subsequent purification steps.

Protocol:

-

Solvent Partitioning: The crude extract is dissolved in a mixture of immiscible solvents, such as methanol-water and n-hexane. The mixture is shaken vigorously in a separatory funnel and allowed to separate. The layers are collected, and the process is repeated with solvents of increasing polarity (e.g., chloroform, ethyl acetate).

-

Vacuum Liquid Chromatography (VLC): The crude extract is adsorbed onto silica gel and packed into a VLC column. The column is then eluted with a stepwise gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and methanol.[7] Fractions are collected based on the solvent polarity.

Chromatographic Purification

Objective: To isolate pure quinolinone alkaloids from the enriched fractions.

a. Column Chromatography

Protocol:

-

Column Packing: A glass column is packed with silica gel (e.g., 200-300 mesh) as the stationary phase, using a slurry method with a non-polar solvent.[8]

-

Sample Loading: The fraction to be purified is dissolved in a minimal amount of solvent and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then carefully loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a mixture of n-hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate.[5] For more polar compounds, a gradient of chloroform and methanol may be used.[6]

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compounds. Fractions with similar TLC profiles are combined.[9]

b. Preparative High-Performance Liquid Chromatography (HPLC)

Protocol:

-

System Setup: A preparative HPLC system equipped with a suitable column (e.g., C18, 10 µm particle size) is used.[10][11]

-

Mobile Phase: A mobile phase consisting of a mixture of solvents, such as acetonitrile and water or methanol and water, is prepared and degassed.[12][13] A gradient elution is often employed, where the proportion of the organic solvent is increased over time.[14]

-

Injection and Separation: The semi-purified fraction from column chromatography is dissolved in the mobile phase and injected into the HPLC system. The separation is monitored using a UV detector at a wavelength where the quinolinone alkaloids absorb (e.g., 239 nm).[15]

-

Fraction Collection: Fractions corresponding to the peaks of interest are collected.[11] The solvent is then evaporated to yield the pure quinolinone alkaloid.

Quantitative Data Presentation

The following tables summarize quantitative data from the isolation of representative quinolinone and related alkaloids from fungal sources.

Table 1: Isolation Yields of Quinolinone Alkaloids from Fungal Sources

| Compound Name | Fungal Source | Starting Material (Culture Volume/Mass) | Crude Extract Yield (g) | Final Yield (mg) | Reference |

| Spathullin A | Penicillium spathulatum Em19 | 150 mL liquid culture | Not Reported | 6.3 | [14][16] |

| Spathullin B | Penicillium spathulatum Em19 | 150 mL liquid culture | Not Reported | 3.5 | [14][16] |

| Peniquinazolinone A | Penicillium sp. HJT-A-6 | 8 kg rice medium | 120 | Not specified for individual compound | [5] |

| Benzomalvin F | Aspergillus udagawae | Not Reported | Not Reported | Not Reported | [17] |

| Quinadoline C | Aspergillus udagawae | Not Reported | Not Reported | Not Reported | [17] |

| Neoechinulin A | Aspergillus amstelodami BSX001 | 3.1 kg rice medium | 41.0 | 10 | [6][18] |

Table 2: Cytotoxic Activity of Selected Quinolinone and Related Alkaloids

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Spathullin B | Huh7 (Liver Carcinoma) | 11 | [14] |

| Diastereomeric quinolinone 2 | SKOV-3 (Ovarian Cancer) | Moderately specific | [19] |

| Sanguinarine | FaDu, SCC-25, MCF-7, MDA-MB-231 | 0.11 - 0.54 µg/mL | [20] |

| Chelerythrine | FaDu, SCC-25, MCF-7, MDA-MB-231 | 0.14 - 0.46 µg/mL | [20] |

| Lipojesaconitine | A549, MDA-MB-231, MCF-7, KB | 6.0 - 7.3 | [21] |

Signaling Pathways and Mechanisms of Action

Quinolinone alkaloids exhibit a range of biological activities, with their anticancer and antimicrobial effects being of particular interest. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Diagram 2: Bioassay-Guided Discovery of Bioactive Quinolinone Alkaloids

Caption: A flowchart illustrating the process of bioassay-guided fractionation for the discovery of active quinolinone alkaloids.

Diagram 3: Proposed Mechanism of Action for Anticancer Quinolinone Alkaloids

Caption: A diagram illustrating the potential mechanisms of anticancer activity of quinolinone alkaloids, including the inhibition of DNA topoisomerase II and modulation of NF-κB and MAPK signaling pathways.

Many quinolinone and related compounds exert their cytotoxic effects by targeting DNA topoisomerases.[3][22][23][24] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the covalent complex between topoisomerase II and DNA, quinolinone alkaloids can lead to the accumulation of double-strand breaks, ultimately triggering apoptosis (programmed cell death).[25]

Furthermore, the anticancer and anti-inflammatory properties of many natural products are attributed to their ability to modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4][26][27][28][29][30][31][32] The NF-κB pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation.[1][26][28] Similarly, the MAPK pathway plays a central role in transmitting extracellular signals to the nucleus to control cellular processes like growth and differentiation.[29][30][32] By inhibiting these pathways, quinolinone alkaloids may suppress tumor growth and inflammation.

Conclusion

The discovery and isolation of novel quinolinone alkaloids from natural sources, particularly endophytic fungi, remains a promising avenue for the development of new therapeutic agents. This guide has provided a comprehensive overview of the methodologies involved, from initial extraction to final purification and characterization. The systematic application of bioassay-guided fractionation, coupled with advanced chromatographic and spectroscopic techniques, is crucial for the successful identification of new bioactive compounds. A thorough understanding of their mechanisms of action, including their effects on critical signaling pathways, will be instrumental in advancing these natural products from the laboratory to clinical applications.

References

- 1. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. DNA topoisomerases from pathogenic fungi: targets for the discovery of antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 5. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 11. labcompare.com [labcompare.com]

- 12. Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Our Evolving Understanding of the Mechanism of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Two new quinazolinone alkaloids from Aspergillus udagawae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Diastereomeric quinolinone alkaloids from the marine-derived fungus Penicillium janczewskii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. DNA topoisomerases from pathogenic fungi: targets for the discovery of antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 26. longdom.org [longdom.org]

- 27. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 28. hilarispublisher.com [hilarispublisher.com]

- 29. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. cusabio.com [cusabio.com]

Spectroscopic Profile of 4-Hydroxy-8-methoxyquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Hydroxy-8-methoxyquinolin-2(1H)-one. Due to the limited availability of specific experimental spectroscopic data for this compound in publicly accessible literature, this guide presents predicted data based on closely related analogues and established spectroscopic principles for the quinolinone scaffold. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are provided to facilitate the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of published data for structurally similar compounds and general principles of spectroscopic interpretation. Experimental verification is essential for precise characterization.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | br s | 1H | NH -1 |

| ~9.5 - 10.5 | br s | 1H | OH -4 |

| ~7.0 - 7.5 | m | 3H | Ar-H (H-5, H-6, H-7) |

| ~5.8 - 6.0 | s | 1H | CH -3 |

| ~3.9 | s | 3H | OCH₃ -8 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C =O (C-2) |

| ~145 - 150 | C -OH (C-4) |

| ~140 - 145 | C -O (C-8) |

| ~138 - 142 | C -4a |

| ~115 - 125 | Ar-C H (C-5, C-6, C-7) |

| ~110 - 115 | C -8a |

| ~90 - 95 | C H (C-3) |

| ~56 | OC H₃-8 |

Table 3: Predicted IR Spectroscopic Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H, N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~2950, ~2850 | Weak | Aliphatic C-H stretching (CH₃) |

| ~1650 | Strong | C=O stretching (Amide I) |

| ~1600, ~1580, ~1470 | Medium | C=C stretching (Aromatic) |

| ~1250 | Strong | C-O stretching (Aryl ether) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and IR spectra for quinolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 0-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 0-200 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.

-

The spectrum should be referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the fine powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) absorptions.

Workflow and Data Interpretation

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Navigating the Stability Landscape of 4-Hydroxy-8-methoxyquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive framework for assessing the physical and chemical stability of 4-Hydroxy-8-methoxyquinolin-2(1H)-one. The experimental protocols and potential degradation pathways described herein are based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. As of the writing of this document, specific, publicly available stability data for this compound is limited. Therefore, this guide should be used as a foundational resource to design and execute stability studies for this molecule.

Introduction

This compound is a quinolinone derivative, a class of compounds known for a wide range of biological activities. Understanding the intrinsic stability of this molecule is a critical prerequisite for its development as a potential therapeutic agent. Forced degradation studies are an essential component of the drug development process, providing crucial insights into the degradation pathways and the intrinsic stability of the drug substance.[1] This information is vital for the development of stable formulations, the selection of appropriate packaging, and the establishment of storage conditions and shelf-life.[2]

This guide outlines the recommended methodologies for conducting forced degradation studies on this compound and provides a template for the presentation of the resulting data.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before initiating stability studies.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₃ | N/A |

| Molecular Weight | 191.18 g/mol | N/A |

| Melting Point | 245-248 °C | [3] |

| Boiling Point | 466.9±40.0 °C at 760 mmHg | [3] |

| Density | 1.4±0.1 g/cm³ | [3] |

| pKa | (Not available) | |

| Solubility | (Not available) |

Forced Degradation Studies: Experimental Protocols

Forced degradation, or stress testing, is designed to accelerate the degradation of a drug substance to predict its long-term stability and to develop stability-indicating analytical methods.[3][4] The goal is to achieve a target degradation of 5-20%.[1][5]

General Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Hydrolytic Degradation (Acid and Base)

-

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) and water.

-

For acid hydrolysis, add an equal volume of 0.1 M to 1 M hydrochloric acid.[4]

-

For base hydrolysis, add an equal volume of 0.1 M to 1 M sodium hydroxide.[4]

-

Incubate the solutions at room temperature or elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days).[4]

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method.

-

Oxidative Degradation

-

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL).

-

Add a solution of hydrogen peroxide (e.g., 3% to 30%) to the drug solution.

-

Keep the solution at room temperature for a specified duration (e.g., up to 7 days).[4]

-

Withdraw samples at various time points.

-

Analyze the samples by HPLC.

-

Thermal Degradation

-

Protocol:

-

Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80°C or higher).

-

Samples should be withdrawn at different time points.

-

For degradation in solution, a solution of the drug substance is heated at a specified temperature.

-

Analyze the samples using HPLC.

-

Photolytic Degradation

-

Protocol:

-

Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples by HPLC.

-

Data Presentation: Summary of Stability

The results of the forced degradation studies should be summarized in a clear and concise tabular format to facilitate comparison.

Table 1: Summary of Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant(s) (RT) |

| Acid Hydrolysis | 0.1 M HCl | |||||

| 1 M HCl | ||||||

| Base Hydrolysis | 0.1 M NaOH | |||||

| 1 M NaOH | ||||||

| Oxidative | 3% H₂O₂ | |||||

| 30% H₂O₂ | ||||||

| Thermal (Solid) | ||||||

| Thermal (Solution) | ||||||

| Photolytic (Solid) | ICH Q1B | |||||

| Photolytic (Solution) | ICH Q1B |

Note: This table is a template. The actual conditions and results need to be filled in based on experimental data.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The quinolinone ring system is susceptible to hydrolysis, oxidation, and photolytic reactions.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method must be able to separate the parent drug from all its degradation products and from any excipients in a formulated product.

Key aspects of method validation include:

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This technical guide provides a roadmap for investigating the physical and chemical stability of this compound. By systematically applying the principles of forced degradation and utilizing appropriate analytical techniques, researchers and drug development professionals can gain a thorough understanding of the stability profile of this molecule. This knowledge is fundamental to the successful development of a safe, effective, and stable pharmaceutical product. The provided templates for data presentation and the illustrative diagrams for workflows and potential degradation pathways serve as a practical starting point for these critical studies.

References

An In-Depth Technical Guide to the Solubility Profile of 4-Hydroxy-8-methoxyquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxy-8-methoxyquinolin-2(1H)-one. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for researchers to determine the solubility profile in various organic solvents.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical research and organic synthesis. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and the development of analytical methods. This guide outlines the known qualitative solubility information and presents a standardized methodology for quantitative solubility determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 7224-68-2 | [1][2] |

| Molecular Formula | C₁₀H₉NO₃ | [2] |

| Molecular Weight | 191.18 g/mol | [2] |

| Appearance | Light yellow to orange solid | [2] |

| Melting Point | 245-248 °C | [1] |

| Boiling Point | 466.9 ± 40.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 4.50 ± 1.00 | [1] |

Qualitative Solubility Profile

Publicly available data on the quantitative solubility of this compound is scarce. However, qualitative descriptions indicate the following:

-

Water: Low solubility, almost insoluble.[1]

-

Organic Solvents: Soluble in organic solvents such as ethanol.[1] The melting point has been determined using a solvent system of ethanol and acetone, suggesting solubility in these solvents.[1]

A definitive quantitative solubility profile in a range of common organic solvents requires experimental determination. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Quantitative Solubility Determination

The recommended method for determining the equilibrium solubility of this compound in organic solvents is the shake-flask method , followed by quantitative analysis of the supernatant by High-Performance Liquid Chromatography (HPLC).[3][4][5][6][7]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At equilibrium, the solution is saturated with the solute. After separating the undissolved solid, the concentration of the solute in the clear supernatant is determined analytically.

Materials and Equipment

-

This compound (high purity)

-

HPLC-grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, DMSO, DMF)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., C18)

Experimental Workflow

The general workflow for the experimental determination of solubility is depicted in the following diagram.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker.

-

Agitate the samples at a constant speed (e.g., 300 RPM) for 24 to 72 hours to ensure equilibrium is reached.[3] The temperature should be maintained at a standard value, typically 25 °C.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid phase from the supernatant.

-

-

Sample Preparation for HPLC Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for HPLC) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable reversed-phase HPLC method for the quantification of this compound. This involves selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

-

Prepare a series of standard solutions of the compound of known concentrations and inject them to generate a calibration curve.

-

Inject the diluted sample solutions into the HPLC system.

-

-

Data Analysis:

-

Determine the concentration of the compound in the diluted samples from the calibration curve.

-

Calculate the solubility in the original undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The logical flow of the analytical part of the procedure is illustrated below.

Caption: HPLC Quantification Workflow.

Conclusion

References

- 1. biosynce.com [biosynce.com]

- 2. This compound [myskinrecipes.com]

- 3. quora.com [quora.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. dissolutiontech.com [dissolutiontech.com]

Potential Therapeutic Targets of 4-Hydroxy-8-methoxyquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide focuses on the potential therapeutic targets of a specific derivative, 4-Hydroxy-8-methoxyquinolin-2(1H)-one. While direct experimental data for this compound is limited in publicly available literature, this document extrapolates potential activities and targets based on the well-documented properties of the broader 4-hydroxy-2-quinolone class of molecules. This guide summarizes potential anticancer, antimicrobial, and anti-inflammatory applications, presents representative quantitative data from closely related analogs, provides detailed experimental protocols for key biological assays, and visualizes relevant pathways and workflows.

Introduction

The 4-hydroxyquinolin-2(1H)-one core is a prominent heterocyclic motif found in numerous biologically active compounds.[1] Derivatives of this scaffold have garnered significant interest in drug discovery due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antifungal activities.[1] The specific compound, this compound, with its methoxy substitution on the benzene ring, presents a unique electronic and steric profile that may influence its biological activity. This guide aims to provide a comprehensive overview of its potential therapeutic targets by examining the established activities of structurally similar compounds.

Potential Therapeutic Targets

Based on the biological evaluation of various 4-hydroxyquinolin-2(1H)-one derivatives, several key therapeutic targets have been identified. It is plausible that this compound may also interact with these or similar targets.

Cancer

The 4-hydroxy-2-quinolone scaffold is a recurring theme in the design of novel anticancer agents.[1] Derivatives have demonstrated cytotoxicity against a range of cancer cell lines.[2] Potential mechanisms of action and molecular targets include:

-

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain N-phenyl-4-hydroxy-2-quinolone-3-carboxamides have been identified as inhibitors of PI3Kα, a key isoform in this pathway.[3]

-